6-(Ethenesulfonyl)pyridine-3-carbonitrile

説明

特性

IUPAC Name |

6-ethenylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-13(11,12)8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDMTHLVWMQACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

An In-Depth Technical Guide to 6-(Ethenesulfonyl)pyridine-3-carbonitrile: A Covalent Warhead for Modern Drug Discovery

Introduction: The Rise of Covalent Modifiers in Targeted Therapy

In the landscape of modern drug development, the pursuit of high-potency, selective, and durable therapeutic agents is relentless. While traditional non-covalent inhibitors have long dominated the field, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving profound and lasting pharmacological effects. By forming a stable, physical link with their biological target, TCIs can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance.

At the heart of every TCI is the "warhead"—an electrophilic functional group engineered to react with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine. The vinyl sulfone moiety has been recognized as a versatile and tunable cysteine-reactive electrophile[1]. This guide provides an in-depth technical overview of a specific vinyl sulfone-containing compound, 6-(Ethenesulfonyl)pyridine-3-carbonitrile, a molecule poised for significant utility in chemical biology and drug discovery. Its unique structure, combining the reactivity of a vinyl sulfone with the drug-like scaffold of a substituted pyridine, makes it a compelling building block for the next generation of covalent probes and therapeutics.

This document will delve into the core chemical and physical properties of 6-(Ethenesulfonyl)pyridine-3-carbonitrile, its synthesis and characterization, its mechanism of action as a covalent modifier, and practical experimental protocols for its use.

Section 1: Core Physicochemical and Structural Properties

6-(Ethenesulfonyl)pyridine-3-carbonitrile, also known as 6-(vinylsulfonyl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group and an ethenesulfonyl (vinyl sulfone) group.[2] The electron-withdrawing nature of both the sulfonyl group and the cyano-substituted pyridine ring system significantly influences the reactivity of the vinyl group, rendering it a potent Michael acceptor.

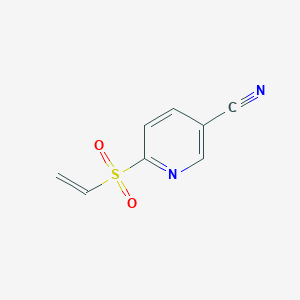

Structural Diagram

Caption: Chemical Structure of 6-(Ethenesulfonyl)pyridine-3-carbonitrile.

Key Properties Summary

| Property | Value | Source / Rationale |

| CAS Number | 106265-58-1 | [2] |

| Molecular Formula | C₈H₆N₂O₂S | [2] |

| Molecular Weight | 194.21 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Expected for similar purified organic compounds |

| Melting Point | ~100-130 °C | Estimated based on related structures like 6-chloro-3-pyridinecarbonitrile (116-120 °C) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in water | Typical solubility profile for heterocyclic compounds of this nature[3] |

| IR Absorption (ν, cm⁻¹) | ~3100 (vinyl C-H), ~2230 (C≡N), ~1620 (C=C), ~1320 & ~1140 (SO₂) | Expected values based on functional groups. Nitrile stretches are sharp and characteristic[4][5] |

| ¹H NMR (400 MHz, CDCl₃) | ~9.0 (s, 1H), ~8.3 (d, 1H), ~7.8 (d, 1H), ~6.8 (dd, 1H), ~6.5 (d, 1H), ~6.1 (d, 1H) | Predicted chemical shifts (δ, ppm) based on analogous structures[5][6] |

| ¹³C NMR (100 MHz, CDCl₃) | ~155, ~152, ~141, ~138, ~135, ~130, ~117, ~110 | Predicted chemical shifts (δ, ppm) based on analogous structures[4][7] |

Section 2: Synthesis and Characterization

While specific literature detailing the synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile is not abundant, a robust and logical synthetic route can be designed based on established methods for creating vinyl sulfones and modifying pyridine rings. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group (e.g., a halide) on the pyridine ring, followed by oxidation and elimination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile.

Rationale Behind Experimental Choices

-

Starting Material : 6-Chloropyridine-3-carbonitrile is a commercially available and cost-effective starting material. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the 3-cyano group.

-

Step 1: Thioether Formation : 2-Mercaptoethanol is used as the thiol nucleophile. The terminal hydroxyl group does not interfere with the reaction but is crucial for the subsequent elimination step. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol, forming the thiolate nucleophile. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction, facilitating the dissolution of reactants and promoting the reaction rate.

-

Step 2: Oxidation and Elimination : The intermediate thioether is first oxidized to a sulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The resulting hydroxyethyl sulfone is unstable and readily undergoes a base-catalyzed or thermally-induced E2 elimination to form the thermodynamically stable vinyl sulfone product and water. The oxidation to the sulfone is critical, as it turns the sulfur moiety into a good leaving group for the elimination step.

Section 3: Chemical Reactivity and Covalent Mechanism of Action

The primary utility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in a biological context is its function as a Michael acceptor, enabling it to form a covalent bond with nucleophilic residues on proteins.

Mechanism: Covalent Modification of Cysteine

The vinyl sulfone group is a classic Michael acceptor. The β-carbon of the vinyl group is highly electrophilic due to the powerful electron-withdrawing resonance and inductive effects of the adjacent sulfonyl (SO₂) group. This electrophilicity is further enhanced by the pyridine-3-carbonitrile system. A deprotonated cysteine residue (thiolate) on a target protein can act as a nucleophile, attacking this β-carbon in a conjugate addition reaction.

Caption: Mechanism of covalent bond formation with a cysteine residue.

This reaction is typically irreversible under physiological conditions, leading to the permanent modification and, in most therapeutic applications, inactivation of the target protein. The reactivity of the warhead can be tuned by modifying the substituents on the pyridine ring, allowing for a balance between on-target reactivity and off-target promiscuity[1].

Section 4: Applications in Drug Discovery and Chemical Biology

The predictable and robust reactivity of the vinyl sulfone group makes 6-(Ethenesulfonyl)pyridine-3-carbonitrile a valuable tool for researchers.

-

Targeted Covalent Inhibitors (TCIs) : The primary application is as a warhead to be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target. The pyridine-3-carbonitrile scaffold itself is a common feature in many biologically active compounds and can serve as a starting point for library synthesis[6][8][9].

-

Activity-Based Probes (ABPs) : By attaching a reporter tag (e.g., a fluorophore or biotin) to the pyridine ring, this molecule can be converted into an ABP. Such probes are used to identify and profile the activity of entire enzyme families (e.g., cysteine proteases, deubiquitinases) directly in complex biological systems.

-

Fragment-Based Screening : As a small, reactive fragment, it can be used in fragment-based drug discovery (FBDD) campaigns to identify proteins that have a reactive cysteine in or near a binding pocket. Hits from such screens can then be elaborated to develop potent and selective inhibitors.

Section 5: Experimental Protocols

The following protocols are provided as a self-validating framework. They describe the synthesis and a method to confirm the characteristic reactivity of the title compound.

Protocol 5.1: Synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

-

6-Chloropyridine-3-carbonitrile

-

2-Mercaptoethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 6-((2-Hydroxyethyl)thio)pyridine-3-carbonitrile

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 2-mercaptoethanol (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the thioether intermediate.

Step 2: Synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

-

Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress, which involves both oxidation and elimination, can be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in Hexanes) to yield 6-(Ethenesulfonyl)pyridine-3-carbonitrile as a solid.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The data should align with the expected values in Section 1.

Protocol 5.2: Reactivity Assay with Glutathione (GSH)

Objective: To confirm the cysteine-reactive nature of the compound using the model thiol, glutathione.

Materials:

-

6-(Ethenesulfonyl)pyridine-3-carbonitrile

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO)

-

LC-MS system

Procedure:

-

Prepare a 10 mM stock solution of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in DMSO.

-

Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).

-

In a microcentrifuge tube, combine 485 µL of PBS, 10 µL of the GSH stock solution (final concentration 200 µM), and mix.

-

Initiate the reaction by adding 5 µL of the vinyl sulfone stock solution (final concentration 100 µM). The final reaction volume is 500 µL.

-

Incubate the reaction at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and quench the reaction by adding it to 100 µL of cold acetonitrile containing 0.1% formic acid.

-

Analyze the quenched samples by LC-MS. Monitor the disappearance of the starting vinyl sulfone (m/z [M+H]⁺ = 195.02) and the appearance of the GSH-adduct (m/z [M+H]⁺ = 502.11).

-

Self-Validation: The time-dependent decrease of the starting material and the concomitant increase of the product mass confirms the covalent reactivity of the compound. The absence of product formation in a control reaction without GSH validates that the reaction is thiol-dependent.

Conclusion and Future Outlook

6-(Ethenesulfonyl)pyridine-3-carbonitrile represents a valuable and highly versatile chemical entity for researchers in medicinal chemistry and chemical biology. Its straightforward synthesis, combined with the tunable and predictable reactivity of the vinyl sulfone warhead, makes it an ideal building block for developing sophisticated covalent tools. As the field of targeted covalent inhibition continues to expand, molecules like this—which sit at the intersection of a reactive functional group and a privileged chemical scaffold—will be instrumental in the design of next-generation probes and therapeutics to address challenging biological targets.

References

- Parchem. 6-(Ethenesulfonyl)pyridine-3-carbonitrile (Cas 106265-58-1). [URL: https://www.parchem.com/chemical-supplier-distributor/6-(Ethenesulfonyl)pyridine-3-carbonitrile-106265-58-1.aspx]

- Barbero, M., Crisma, M., Degani, I., Fochi, R., & Perracino, P. (1998). Electronic Supplementary Informations Index. Synthesis, 1998, 1171. [URL: https://www.rsc.

- Sigma-Aldrich. 6-Chloro-3-pyridinecarbonitrile 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/381089]

- ACS Publications. Electrosynthesis of (E)-Vinyl Sulfones Directly from Cinnamic Acids and Sodium Sulfinates via Decarboxylative Sulfono Functionalization. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00538]

- Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2018). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344211/]

- CymitQuimica. CAS 670253-38-0: 6-Amino-4-chloro-3-pyridinecarbonitrile. [URL: https://www.cymitquimica.com/cas/670253-38-0]

- Xiamen Aeco Chemical Co., Ltd. 6-Chloro-3-pyridazinecarbonitrile CAS#35857-89-7. [URL: https://www.aecochemical.com/6-chloro-3-pyridazinecarbonitrile-cas-35857-89-7.html]

- ChemicalBook. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273656.htm]

- ResearchGate. Sulfone synthesis using sulfonyl hydrazides. [URL: https://www.researchgate.

- PubChem. 6-Methylpyridine-3-carbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/281995]

- Organic Chemistry Portal. Pyridine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-AMino-4-chloro-3-pyridinecarbonitrile. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB03117408_EN.htm]

- U.S. Pharmacopeia. First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/2-s351-5379.pdf]

- ResearchGate. Synthesis of a new polymer poly(styrene sulfonic acid-co-4-vinylpyridine) for proton exchange membrane for fuel cell. [URL: https://www.researchgate.net/publication/265220677_Synthesis_of_a_new_polymer_poly-styrene_sulfonic_acid-co-4-vinylpyridine-for_proton_exchange_membrane_for_fuel_cell]

- University of Wisconsin-Madison. Tables For Organic Structure Analysis. [URL: https://www.chem.wisc.

- PubChem. 6-(Ethylamino)-3-pyridinecarbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24701445]

- ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. [URL: https://www.researchgate.net/publication/265220677_Synthesis_of_a_new_polymer_poly-styrene_sulfonic_acid-co-4-vinylpyridine-for_proton_exchange_membrane_for_fuel_cell]

- Ward, C. C., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10714493/]

- ResearchGate. Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). [URL: https://www.researchgate.net/figure/Chemical-structure-of-the-pyridine-3-carbonitriles-with-important-sites-for-the_fig1_337537166]

- Al-Ostoot, F. H., et al. (2021). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7507115815c6f868972e0]

- ChemScene. 4-(6-Fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile. [URL: https://www.chemscene.com/products/4-(6-Fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo-1,5-a-pyridine-3-carbonitrile-2222653-74-7.html]

- Kim, Y., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562417/]

- Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4083]

- Al-Omair, M. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]

- University of Rochester. Common NMR Solvents - Reference Data. [URL: https://www.chem.rochester.edu/notvoodoo/pages/nmr_solvents.php?page=nmr_solvents]

- Fluorochem. 6-(Methylsulfonyl)nicotinonitrile. [URL: https://www.fluorochem.co.uk/product/053/pc511735]

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. [URL: https://www.isotope.com/uploads/files/NMR_Solvent_Chart.pdf]

- Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [URL: https://www.beilstein-journals.org/bjoc/articles/19/117]

- Northwestern University. Intramolecular Energy Transfer within Butadiyne-Linked Chlorophyll and Porphyrin Dimer-Faced, Self-Assembled Prisms. [URL: https://sites.northwestern.edu/wasielewski/files/2018/10/307-25z4q4k.pdf]

- PubChem. 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-6_7-dimethoxy-3_4-dihydro-1H-isoquinolin-2-yl-2-oxoethyl_sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile]

- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [URL: https://www.researchgate.

- Google Patents. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. [URL: https://patents.google.

- MDPI. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. [URL: https://www.mdpi.com/2673-4583/18/1/21]

- Google Patents. US2409806A - Synthesis of nicotinic compounds. [URL: https://patents.google.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [URL: https://www.

Sources

- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. drugfuture.com [drugfuture.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Vinyl Sulfone Pyridine Derivatives

Introduction

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Among the various electrophilic "warheads" employed to achieve irreversible target engagement, the vinyl sulfone moiety has emerged as a particularly versatile and powerful functional group.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of vinyl sulfone pyridine derivatives, a class of compounds demonstrating significant promise in the development of targeted therapies. We will delve into the fundamental chemical principles governing their reactivity, detail the experimental workflows for their characterization, and explore their applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of covalent inhibitors.

The Vinyl Sulfone "Warhead": A Privileged Scaffold for Covalent Inhibition

Vinyl sulfones are characterized by a sulfonyl group directly attached to a carbon-carbon double bond. This arrangement renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[3] The electron-withdrawing nature of the sulfonyl group is key to activating the double bond for a Michael-type 1,4-addition reaction.[4] This inherent reactivity makes the vinyl sulfone an effective "warhead" for forming a stable, covalent bond with a target protein.[2][5]

The pyridine ring, often incorporated into the scaffold of these derivatives, serves multiple purposes. It can act as a key recognition element, providing specific interactions within the target protein's binding pocket, thereby enhancing affinity and selectivity.[6][7] Furthermore, the nitrogen atom in the pyridine ring can influence the electronic properties of the molecule and its overall physicochemical characteristics, such as solubility and cell permeability.[8]

The Covalent Binding Mechanism: A Michael Addition Reaction

The primary mechanism of action for vinyl sulfone pyridine derivatives as covalent inhibitors is an irreversible Michael addition reaction with a nucleophilic amino acid residue on the target protein.[4][9] The most common nucleophilic target is the thiol group of a cysteine residue, although reactions with other nucleophiles like lysine and serine have also been reported.[1][10]

The process can be broken down into two key steps:

-

Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site or an allosteric pocket of the target protein. This initial binding is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, and is characterized by the inhibition constant, KI.[11]

-

Irreversible Covalent Bond Formation: Following initial binding, the strategically positioned nucleophilic residue on the protein attacks the electrophilic β-carbon of the vinyl sulfone. This results in the formation of a stable thioether bond, permanently inactivating the protein.[3] This step is characterized by the rate constant of inactivation, kinact.[11]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent modification.[12][13]

Visualizing the Mechanism of Action

The following diagram illustrates the covalent modification of a target protein by a vinyl sulfone pyridine derivative.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. shop.carnabio.com [shop.carnabio.com]

- 13. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]

An In-depth Technical Guide to Determining the Solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for the systematic determination of the solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in a range of common organic solvents. In the absence of published empirical data for this specific compound, this document outlines a robust experimental protocol based on the well-established shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both a practical methodology and a theoretical foundation for understanding the dissolution behavior of this compound. The principles and procedures detailed herein are designed to ensure the generation of reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.

Introduction: The Significance of Solubility Data

6-(Ethenesulfonyl)pyridine-3-carbonitrile is a pyridine derivative containing both an ethenesulfonyl and a carbonitrile functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse chemical interactions and biological activity. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior in various applications.

A comprehensive understanding of a compound's solubility in different organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization is crucial for optimizing yield, purity, and crystal morphology.

-

Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the feasibility of different dosage forms.

-

Analytical Chemistry: The development of accurate and robust analytical methods, particularly those employing chromatography, relies on an understanding of the analyte's solubility in the mobile phase.

This guide provides a detailed methodology to experimentally determine the solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile, thereby enabling informed decisions in these critical areas.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility.[1] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of both the solute, 6-(Ethenesulfonyl)pyridine-3-carbonitrile, and the solvent will govern the extent of dissolution.

The structure of 6-(Ethenesulfonyl)pyridine-3-carbonitrile features:

-

A polar pyridine ring.

-

A polar sulfonyl group (-SO2-).

-

A polar nitrile group (-CN).

-

A nonpolar vinyl group (-CH=CH2).

The presence of multiple polar functional groups suggests that the molecule will exhibit significant polarity. Therefore, it is anticipated to have higher solubility in polar solvents compared to nonpolar solvents. The interplay of these functional groups will determine its specific solubility profile across a spectrum of solvents.

Thermodynamically, the dissolution process is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[2] For a solid to dissolve, the energy required to break the crystal lattice forces of the solute and the intermolecular forces of the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Experimental Methodology: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][4] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Required Materials and Equipment

-

Solute: 6-(Ethenesulfonyl)pyridine-3-carbonitrile (purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a sufficient quantity of each organic solvent to be tested.

-

Sample Preparation: To a series of glass vials, add an excess amount of 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The amount should be enough to ensure that undissolved solid remains at the end of the experiment, which can be visually confirmed.

-

Addition of Solvent: Accurately dispense a known volume (e.g., 5 mL) of the respective organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. A centrifugation step can be employed to facilitate this separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. The concentration of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in the original saturated solution is then calculated by applying the dilution factor.

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a suitable technique for the quantification of pyridine derivatives due to their strong UV absorbance.[6][7][8]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Isocratic elution is often sufficient for quantifying a single analyte.[6]

-

Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 6-(Ethenesulfonyl)pyridine-3-carbonitrile to ensure maximum sensitivity. This can be determined by running a UV scan of a dilute solution of the compound.

-

Calibration: A calibration curve should be prepared by injecting known concentrations of 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The linearity of the response should be established over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Influence of Temperature

The solubility of most solid compounds increases with temperature because the dissolution process is typically endothermic (ΔH > 0).[9][10] To fully characterize the solubility profile, it is recommended to perform the solubility determination at different temperatures (e.g., 5 °C, 25 °C, and 40 °C). This data is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes.

Conclusion

This technical guide provides a comprehensive and scientifically grounded methodology for determining the solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile in various organic solvents. By adhering to the detailed protocol for the shake-flask method and employing a validated HPLC-UV technique for quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of chemical processes, the development of pharmaceutical formulations, and the establishment of robust analytical methods. The principles and workflows outlined herein are designed to be broadly applicable and to uphold the standards of scientific integrity and reproducibility.

References

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Video: Solubility - Concept [jove.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Solubility [chem.fsu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Vinyl Sulfone Pyridine Scaffolds

Abstract

The vinyl sulfone moiety is a privileged structural motif in medicinal chemistry, acting as a key pharmacophore in numerous biologically active compounds.[1][2] Its electrophilic nature allows for covalent interactions with biological nucleophiles, making it a valuable tool in the design of targeted covalent inhibitors for various diseases, including cancer and inflammatory conditions.[3][4] When integrated with a pyridine scaffold—a ubiquitous heterocycle in pharmaceuticals—the resulting vinyl sulfone pyridine derivatives offer a unique combination of physicochemical properties and biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of vinyl sulfone pyridine scaffolds. It covers the underlying principles, step-by-step protocols for a robust electrochemical synthesis, mechanistic insights, and practical considerations for purification and troubleshooting.

Introduction: The Significance of the Vinyl Sulfone Pyridine Scaffold

Vinyl sulfones are α,β-unsaturated compounds characterized by an electron-withdrawing sulfonyl group, which renders the β-carbon highly susceptible to Michael addition by nucleophiles. This reactivity is the cornerstone of their utility as covalent modifiers of target proteins, often forming stable bonds with cysteine, lysine, or serine residues.[3] The incorporation of a pyridine ring introduces a basic nitrogen atom that can improve aqueous solubility, modulate pKa, and provide a key vector for hydrogen bonding interactions within a protein's binding site.

The strategic combination of these two moieties has led to the development of potent inhibitors for a range of biological targets, including kinases and proteases.[3][4] Therefore, reliable and versatile synthetic methods to access these scaffolds are of paramount importance to the drug discovery community. This guide will focus on a modern and efficient electrochemical method, highlighting its advantages in terms of mild reaction conditions and functional group tolerance.

Synthetic Workflow Overview

The synthesis of vinyl sulfone pyridine scaffolds can be achieved through several routes.[5] A particularly effective and modern approach is the direct decarboxylative sulfonylation of a pyridine-containing cinnamic acid derivative. This method avoids harsh reagents and proceeds with high regioselectivity under mild electrochemical conditions.[6]

The overall workflow involves the preparation of the necessary precursors, the core electrochemical reaction, and subsequent purification of the final product.

Caption: Overall workflow for vinyl sulfone pyridine synthesis.

Detailed Experimental Protocol: Electrochemical Synthesis

This protocol is adapted from a highly efficient electrochemical method for the synthesis of (E)-vinyl sulfones.[6] It demonstrates the synthesis of (E)-2-(2-(phenylsulfonyl)vinyl)pyridine from 2-pyridine cinnamic acid and sodium benzenesulfinate.

Materials and Equipment:

-

(E)-3-(pyridin-2-yl)acrylic acid (2-pyridine cinnamic acid)

-

Sodium benzenesulfinate

-

Tetrabutylammonium perchlorate (n-Bu4NClO4)

-

Acetic acid (AcOH)

-

Acetonitrile (CH3CN), HPLC grade

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Undivided electrochemical cell

-

Carbon rod anode (d = 6 mm)

-

Platinum plate cathode (1.5 cm x 1.5 cm)

-

DC power supply (for constant current)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Cell Assembly: In an undivided electrochemical cell, equip a carbon rod as the anode and a platinum plate as the cathode.

-

Reaction Mixture Preparation: To the cell, add (E)-3-(pyridin-2-yl)acrylic acid (0.5 mmol, 1.0 equiv.), sodium benzenesulfinate (1.2 mmol, 2.4 equiv.), n-Bu4NClO4 (1.0 mmol, 2.0 equiv.), and acetic acid (0.25 mmol, 0.5 equiv.).

-

Solvent Addition: Add a solvent mixture of acetonitrile and water (7 mL CH3CN / 1 mL H2O).

-

Electrolysis: Place the cell on a magnetic stirrer and begin stirring. Apply a constant current of 20 mA to the cell.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, turn off the power supply. Remove the electrodes and transfer the reaction mixture to a round-bottom flask.

-

Solvent Removal: Remove the acetonitrile using a rotary evaporator.

-

Extraction: Add 10 mL of deionized water to the remaining aqueous residue. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 ratio) as the eluent.[6]

-

Characterization: The pure product, (E)-2-(2-(phenylsulfonyl)vinyl)pyridine, is obtained as a colorless solid. Characterize by NMR and mass spectrometry to confirm identity and purity. The expected yield is approximately 45%.[6]

Reaction Mechanism

The electrochemical synthesis proceeds via a radical-based pathway.[6] The key steps involve the anodic oxidation of the sulfinate salt to generate a sulfonyl radical, which then participates in a decarboxylative coupling with the cinnamic acid derivative.

Key Mechanistic Steps:

-

Anodic Oxidation: At the anode, the sodium sulfinate is oxidized to a sulfonyl radical intermediate.

-

Radical Addition: The highly reactive sulfonyl radical adds to the alkene of the pyridine cinnamic acid anion.

-

Decarboxylation: The resulting anion radical intermediate undergoes spontaneous decarboxylation (loss of CO2) to form a new radical species.

-

Oxidation & Proton Loss: This species is further oxidized and loses a proton to yield the final, stable (E)-vinyl sulfone pyridine product.

Caption: Proposed mechanism for electrochemical sulfonylation.

Data Summary and Scope

The electrochemical method is tolerant of various functional groups. The table below summarizes typical reaction parameters and outcomes for this and related synthetic approaches.

| Starting Material (Alkene) | Sulfinate Source | Method | Temp (°C) | Time (h) | Yield (%) | Reference |

| (E)-3-(pyridin-2-yl)acrylic acid | Sodium benzenesulfinate | Electrochemical | Room Temp | 2 | 45 | [6] |

| Styrene | N-Ts-hydroxylamine | Molybdenum-Catalyzed | 100 | 16 | 88 | |

| 4-Chlorocinnamic acid | Sodium benzenesulfinate | Electrochemical | Room Temp | 2 | 76 | [6] |

| 4-Methoxycinnamic acid | Sodium benzenesulfinate | Electrochemical | Room Temp | 2 | 80 | [6] |

| 1,2-Dibromoethane | Sodium benzenesulfinate | Catalyst-Free | 80 | - | Good | [7] |

This table illustrates that while the electrochemical method is effective at room temperature, other methods like metal-catalyzed reactions may offer higher yields but require elevated temperatures.[6][7]

Troubleshooting and Practical Insights

Issue 1: Low Yield

-

Potential Cause: Inefficient electrolysis.

-

Solution: Check the integrity of the electrodes. Ensure the carbon anode is not fouled and the platinum cathode is clean. Verify the constant current from the power supply. Ensure the concentration of the supporting electrolyte (n-Bu4NClO4) is sufficient.

Issue 2: Incomplete Reaction

-

Potential Cause: Degradation of starting material or insufficient reaction time.

-

Solution: Monitor the reaction closely using TLC. If the reaction stalls, consider increasing the reaction time. Ensure the quality of the starting cinnamic acid and sulfinate salt.

Issue 3: Difficulty in Purification

-

Potential Cause: Formation of side products or presence of unreacted starting materials. The polarity of sulfones can sometimes complicate chromatography.

-

Solution: For solids, recrystallization can be an effective alternative to chromatography.[8] If using column chromatography, careful selection of the solvent system is crucial. A gradient elution may be necessary to separate the product from closely-eluting impurities. Ensure the crude product is thoroughly dried to remove residual water or high-boiling solvents before loading onto the column.

Conclusion

The synthesis of vinyl sulfone pyridine scaffolds is a critical task for the advancement of medicinal chemistry and drug discovery. The electrochemical decarboxylative sulfonylation method presented here offers a mild, efficient, and regioselective route to these valuable compounds. By understanding the detailed protocol, the underlying reaction mechanism, and potential troubleshooting strategies, researchers can confidently and reproducibly synthesize these scaffolds for their discovery programs. The continued development of synthetic methodologies, such as catalyst-free and metal-catalyzed approaches, will further expand the chemical space available to scientists, enabling the creation of next-generation therapeutics.[7][9]

References

-

Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. Available at: [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online. Available at: [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. Available at: [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. Available at: [Link]

-

Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Wiley Online Library. Available at: [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. Available at: [Link]

-

Electrosynthesis of (E)-Vinyl Sulfones Directly from Cinnamic Acids and Sodium Sulfinates via Decarboxylative Sulfono Functionalization. ACS Publications. Available at: [Link]

-

Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. PubMed. Available at: [Link]

-

Recent advances in the synthesis of vinyl sulfones. RSC Publishing. Available at: [Link]

-

Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Vinylic Sulfones in Aqueous Media. ACS Publications. Available at: [Link]

- Purification and hydrogenation of pyridines.Google Patents.

- Purification method of pyridine and pyridine derivatives.Google Patents.

-

How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

Application Note: Covalent Protein Labeling with 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Abstract

This application note details the protocol for covalently labeling cysteine residues using 6-(Ethenesulfonyl)pyridine-3-carbonitrile (ESP-CN). Unlike traditional alkyl vinyl sulfones, which are often kinetically sluggish, ESP-CN features a pyridine core substituted with an electron-withdrawing nitrile group. This electronic tuning activates the vinyl sulfone "warhead," making it a highly efficient Michael acceptor for Targeted Covalent Inhibition (TCI) and Fragment-Based Drug Discovery (FBDD) . This guide covers chemical mechanism, kinetic validation, labeling workflows, and mass spectrometry analysis.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Molecule

-

IUPAC Name: 6-(Ethenesulfonyl)pyridine-3-carbonitrile

-

Molecular Formula:

-

Molecular Weight: 194.21 Da

-

Warhead Class: Heteroaromatic Vinyl Sulfone

Mechanism of Action

The labeling mechanism relies on a Michael Addition . The sulfonyl group (

Uniquely, the pyridine ring and the 3-carbonitrile group further deplete electron density from the system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the reaction rate with nucleophiles compared to standard divinyl sulfone or ethyl vinyl sulfone reagents.

Reaction Specificity:

-

Primary Target: Cysteine Thiolates (

). -

Secondary Target: Lysine

-amines (only at pH > 8.5 or in hyper-reactive pockets). -

Stability: The resulting thioether bond is irreversible and highly stable against hydrolysis and retro-Michael addition, offering a distinct advantage over maleimide chemistries.[1]

Visualized Mechanism (DOT)

Figure 1: The Michael addition mechanism. The cysteine thiolate attacks the

Pre-Experimental Considerations

| Parameter | Recommendation | Rationale |

| Buffer System | HEPES or Phosphate (50 mM) | Avoid amine-rich buffers (Tris) if working at high pH (>8.0) to prevent potential side reactions, though Tris is generally safe at pH 7.5. |

| pH | 7.4 – 8.0 | Reactivity is driven by the thiolate anion. pH must be near or above the Cys pKa (typically ~8.3, but lower in active sites). |

| Reducing Agents | TCEP (Avoid DTT/BME initially) | DTT and BME are thiols and will scavenge the probe. Use TCEP for reduction as it is non-nucleophilic toward vinyl sulfones. |

| Solvent | DMSO | The probe is hydrophobic. Keep final DMSO concentration < 2% (v/v) to maintain protein stability. |

Protocol 1: Kinetic Reactivity Assessment (GSH Assay)

Before labeling precious protein, validate the probe's quality and reactivity using Glutathione (GSH) as a surrogate.

Materials:

-

GSH (Reduced Glutathione)

-

ESP-CN (10 mM stock in DMSO)

-

PBS (pH 7.4)

-

UV-Vis Spectrophotometer or LC-MS

Steps:

-

Prepare Reaction: Mix GSH (50 µM) and ESP-CN (500 µM) in PBS (pseudo-first-order conditions).

-

Incubation: Incubate at 25°C.

-

Monitoring:

-

UV-Vis: Monitor the depletion of the vinyl sulfone absorbance (typically 260–300 nm region, though pyridine overlaps) or the loss of free thiols using Ellman’s Reagent (DTNB) at time points (0, 15, 30, 60 min).

-

LC-MS (Preferred): Inject aliquots at defined intervals. Look for the GSH-ESP adduct mass:

-

GSH MW: 307.32 Da

-

ESP-CN MW: 194.21 Da

-

Target Mass: 501.53 Da (

).

-

-

-

Analysis: If >50% GSH is consumed within 60 minutes, the probe is active and suitable for protein labeling.

Protocol 2: Protein Labeling Workflow

This protocol is designed for a purified protein (1–5 mg/mL).

Workflow Diagram

Figure 2: Step-by-step labeling workflow ensuring specificity and sample integrity.

Step-by-Step Procedure

-

Protein Preparation:

-

Dilute protein to 20 µM (~0.5–1.0 mg/mL) in 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

Optional: If cysteines are potentially oxidized, treat with 100 µM TCEP for 30 min at RT. Do not remove TCEP (it does not interfere).

-

-

Probe Addition:

-

Add ESP-CN from a DMSO stock.

-

Stoichiometry:

-

For Specific Active Site Labeling: Add 1.1 – 1.5 molar equivalents.

-

For Screening/Proteomics: Add 10 – 50 molar equivalents.

-

-

Ensure final DMSO concentration is

1%. Mix by gentle pipetting.

-

-

Incubation:

-

Incubate at Room Temperature (20–25°C) for 1 to 4 hours .

-

Note: Vinyl sulfones are slower than acrylamides; overnight incubation at 4°C is also acceptable for maximum occupancy.

-

-

Quenching:

-

Stop the reaction by adding DTT (Dithiothreitol) to a final concentration of 10 mM.

-

Incubate for 10 minutes. The DTT will rapidly scavenge any remaining ESP-CN.

-

-

Cleanup (Critical for MS):

-

Remove excess small molecules using Zeba Spin Desalting Columns (7K MWCO) or dialysis. This prevents ion suppression during Mass Spectrometry.

-

Protocol 3: Mass Spectrometry Validation

To confirm labeling, you must detect the specific mass shift corresponding to the addition of the probe.

Intact Protein Analysis

-

Method: LC-MS (ESI-TOF or Orbitrap).

-

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

-

Calculation:

-

Success Criteria: Observation of a peak at

(or multiples thereof:

Peptide Mapping (Site Identification)

-

Digestion: Trypsin or Chymotrypsin (standard protocols).

-

Search Parameters:

-

Variable Modification: Custom modification on Cysteine (C).

-

Composition:

-

Monoisotopic Mass Shift:

(High-Res calculation).

-

-

Validation: Verify b- and y-ion series coverage to ensure the modification is on the expected Cysteine and not a surface Lysine.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| No Labeling Observed | pH too low | Increase pH to 8.0 to populate the thiolate species. |

| No Labeling Observed | Probe hydrolysis/precipitation | Ensure DMSO stock is fresh. Check for precipitation upon addition to buffer. |

| Non-Specific Labeling (Lysine) | pH too high or excess probe | Lower pH to 7.4. Reduce probe equivalents to 1:1 or 1:2. Reduce incubation time. |

| Protein Precipitation | DMSO intolerance | Reduce DMSO to < 0.5%. |

| Incomplete Modification | Slow kinetics | Increase time (up to 12h at 4°C) or concentration. |

References

-

BenchChem. (2025).[1] Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents.[2] Retrieved from

-

Koványi, B. et al. (2013). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags.[2] Organic & Biomolecular Chemistry.[2][3][4][5][6][7] Retrieved from

-

Resnick, E. et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society / bioRxiv. Retrieved from

-

Life Chemicals. (2024). Specific Covalent Inhibitor Fragment Library.[3][5] Retrieved from [5]

-

Aaronson, J.G. et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.[8] Journal of the American Chemical Society. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-(Ethenesulfonyl)pyridine-3-carbonitrile in Competitive Activity-Based Protein Profiling (ABPP)

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the utilization of 6-(Ethenesulfonyl)pyridine-3-carbonitrile as a covalent fragment in Activity-Based Protein Profiling (ABPP) .

Executive Summary

6-(Ethenesulfonyl)pyridine-3-carbonitrile (CAS: 106265-58-1) is a specialized covalent fragment utilized in chemoproteomics to map ligandable cysteine residues across the proteome. Belonging to the vinyl sulfone class of electrophiles, this probe features a pyridine-3-carbonitrile scaffold that modulates the reactivity of the warhead, ensuring tunable selectivity for nucleophilic cysteines without excessive promiscuity.

Its primary application is in Competitive ABPP , where it serves as a "scout fragment" to identify cryptic, druggable pockets on proteins (such as Deubiquitinases, Kinases, and Metabolic Enzymes) that are accessible to small-molecule inhibitors.

Scientific Background & Mechanism[1][2]

Chemical Architecture & Reactivity

The compound consists of three functional domains:

-

Warhead (Ethenesulfonyl / Vinyl Sulfone): A Michael acceptor that forms an irreversible covalent thioether bond with nucleophilic cysteine residues (S-alkylation).

-

Scaffold (Pyridine): Provides a heteroaromatic core that can engage in pi-stacking or hydrogen bonding within protein active sites.

-

Electronic Tuner (3-Carbonitrile): The electron-withdrawing nitrile group at the 3-position lowers the LUMO energy of the vinyl sulfone, enhancing its electrophilicity compared to unsubstituted vinyl sulfones, while maintaining stability in aqueous buffers.

Mechanism of Action: Competitive ABPP

Unlike "click" probes that contain an alkyne handle for direct visualization, 6-(Ethenesulfonyl)pyridine-3-carbonitrile is typically used in a competitive format.

-

Blockade: The fragment is incubated with the proteome, covalently modifying accessible cysteines.

-

Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., IA-alkyne or Desthiobiotin-Iodoacetamide ) is added.

-

Readout: Cysteines modified by the fragment are protected from the broad-spectrum probe. This results in a loss of signal (reduced enrichment) in Mass Spectrometry (MS), identifying the fragment's targets.

Pathway Visualization

The following diagram illustrates the Competitive ABPP workflow utilizing this fragment.

Caption: Workflow for Competitive ABPP. The fragment blocks specific cysteines, preventing subsequent labeling by the reporter probe.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | Specification | Purpose |

| 6-(Ethenesulfonyl)pyridine-3-carbonitrile | >95% Purity, 100 mM in DMSO | Covalent Fragment (Competitor) |

| IA-Alkyne (Iodoacetamide-Alkyne) | 10 mM in DMSO | Broad-spectrum Cysteine Probe |

| Biotin-Azide (or Biotin-PEG3-Azide) | 10 mM in DMSO | Affinity Handle for Enrichment |

| TCEP (Tris(2-carboxyethyl)phosphine) | 50 mM in H2O | Reducing Agent (Click Chemistry) |

| TBTA (Tris((1-benzyl-4-triazolyl)methyl)amine) | 1.7 mM in DMSO/t-Butanol | Copper Ligand |

| CuSO4 | 50 mM in H2O | Catalyst |

| Streptavidin-Agarose Beads | High Capacity | Enrichment of labeled peptides |

Step-by-Step Protocol (Gel-Based & MS-Based)

Phase 1: Proteome Preparation

-

Lysis: Harvest cells (e.g., HEK293T, Jurkat) and lyse in PBS containing 0.1% Triton X-100 . Note: Avoid DTT or strong reducing agents that can scavenge the electrophile.

-

Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

-

Normalization: Adjust protein concentration to 1-2 mg/mL .

Phase 2: Fragment Incubation (Competition)

-

Aliquot: Transfer 50 µL of proteome (for gel) or 500 µL (for MS) to reaction tubes.

-

Treatment: Add 6-(Ethenesulfonyl)pyridine-3-carbonitrile at desired concentration (typically 50 - 200 µM ).

-

Control: Add an equivalent volume of DMSO to control samples.

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 37°C.

-

Expert Insight: Vinyl sulfones react slower than chloroacetamides. A 1-hour incubation ensures sufficient occupancy of the target cysteines.

-

Phase 3: Probe Labeling

-

Pulse: Add IA-Alkyne to all samples (final concentration 1-5 µM ).

-

Incubation: Incubate for 1 hour at RT .

Phase 4: Click Chemistry & Analysis

-

Click Reaction: Add the "Click Mix" to each sample:

-

100 µM Biotin-Azide

-

1 mM TCEP

-

100 µM TBTA

-

1 mM CuSO4

-

-

Incubate: 1 hour at RT, protected from light.

-

Quench: Add 4x SDS Loading Buffer (for Gel) or proceed to Acetone Precipitation (for MS).

Phase 5: Mass Spectrometry (IsoTOP-ABPP / TMT)

For quantitative profiling, use Isotopically Labeled TEV-cleavable tags (IsoTOP) or Tandem Mass Tags (TMT).

-

Enrichment: Solubilize precipitated proteins, incubate with Streptavidin beads.

-

Wash: Stringent washing (1% SDS, Urea) to remove non-covalent binders.

-

Digestion: On-bead trypsin digestion.

-

Elution/Analysis: Analyze peptides via LC-MS/MS.

-

Quantification: Compare peptide abundance between DMSO and Fragment-treated samples.

-

Ratio (Fragment/DMSO) < 0.5 indicates >50% occupancy (Hit).

-

Data Analysis & Interpretation

Calculating Target Engagement (TE)

The efficiency of the fragment is measured by the Competition Ratio (R) :

-

R ≈ 1.0: No binding (Cysteine is not targeted by the fragment).

-

R < 0.1: High affinity/reactivity (Near complete blockade).

Selectivity Profiling

-

Volcano Plot: Plot

vs. -

Hits: Significant hits will appear in the upper-left quadrant (high significance, high competition).

-

Common Targets: Expect hits among GSTO1 (Glutathione S-Transferase Omega 1), Pin1 , and various Deubiquitinases (DUBs) , as vinyl sulfones are privileged structures for these classes.

References

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574.

-

Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society, 141(22), 8864-8869.

-

Lanning, B. R., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Chemical Biology (or BioRxiv preprint).

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795.

Sources

Application Note: Michael Addition Protocols for 6-(Ethenesulfonyl)pyridine-3-carbonitrile

This Application Note provides a comprehensive technical guide for utilizing 6-(Ethenesulfonyl)pyridine-3-carbonitrile (also known as 2-(ethenesulfonyl)-5-cyanopyridine) in Michael addition reactions. This scaffold represents a "privileged" electrophile in covalent drug discovery and bioconjugation due to its tunable reactivity and high selectivity for cysteine residues.

Introduction & Reactivity Profile

6-(Ethenesulfonyl)pyridine-3-carbonitrile is a highly reactive vinyl sulfone warhead. Unlike simple alkyl vinyl sulfones, the electrophilicity of this alkene is significantly enhanced by the electron-deficient pyridine ring and the electron-withdrawing nitrile group at the C3 position (meta to the sulfonyl).

Mechanism of Action

The primary reaction pathway is a 1,4-conjugate addition (Michael Addition) .[1][2] Nucleophiles (Nu⁻) attack the

-

Selectivity: High preference for "soft" nucleophiles (Thiols/Cocysteines) over "hard" nucleophiles (Amines/Lysines) at physiological pH.

-

Kinetics: The pyridine nitrogen and 3-CN group lower the LUMO energy of the vinyl system, increasing reaction rates compared to phenyl vinyl sulfones.

-

Stability: The resulting thioether adduct is generally stable and irreversible under physiological conditions, unlike some acrylamide adducts which can exhibit reversibility.

Chemical Structure & Numbering[3][4]

-

IUPAC Name: 6-(Ethenesulfonyl)pyridine-3-carbonitrile[3]

-

Alternative Name: 2-Vinylsulfonyl-5-cyanopyridine

-

Warhead Type: Activated Vinyl Sulfone

General Protocol Guidelines

Solvent Compatibility

-

Preferred (Organic): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

-

Preferred (Aqueous/Bio): DMSO/PBS or DMF/HEPES mixtures. The compound has limited water solubility and requires a polar organic co-solvent (typically 1–5% DMSO final concentration for biological assays).

-

Avoid: Primary alcohols (MeOH, EtOH) at high temperatures or high pH, as alkoxide addition (Michael addition of the solvent) can occur as a side reaction.

Base & pH Considerations

-

Thiol Conjugation: pH 7.0 – 8.0. Reaction proceeds rapidly via the thiolate anion.

-

Amine Conjugation: Requires higher pH (8.5 – 9.5) or catalysis (e.g., DMAP) to generate the free amine nucleophile.

Experimental Protocols

Protocol A: Cysteine Labeling (Bioconjugation/Proteomics)

Targeting surface-exposed cysteines or reactive active-site thiols.

Reagents:

-

Protein/Peptide Stock: 50–100

M in PBS (pH 7.4). -

Electrophile Stock: 10 mM 6-(Ethenesulfonyl)pyridine-3-carbonitrile in anhydrous DMSO.

-

Quenching Buffer: 100 mM DTT or Mercaptoethanol.

Workflow:

-

Preparation: Dilute the Protein Stock into reaction buffer (PBS, pH 7.4). Ensure EDTA (1 mM) is present to prevent metal-catalyzed oxidation of cysteines.

-

Addition: Add the Electrophile Stock to the protein solution.

-

Stoichiometry: Use 1.1 to 5 equivalents of electrophile relative to available cysteines.

-

DMSO Limit: Keep final DMSO concentration

.

-

-

Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes .

-

Note: Due to the activated nature of this scaffold, reaction times are significantly shorter than standard acrylamides (often 1-4 hours).

-

-

Quenching: Add Quenching Buffer (50 equivalents excess) to stop the reaction.

-

Analysis: Analyze via LC-MS (Intact Protein) or tryptic digest (Bottom-up Proteomics). Look for a mass shift of +194.04 Da .

Protocol B: Synthetic Derivatization (Small Molecule Library Synthesis)

Synthesis of covalent inhibitors or ligand-warhead conjugates.

Reagents:

-

Nucleophile: Primary/Secondary Amine or Thiol ligand.

-

Solvent: DCM or DMF (anhydrous).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Workflow:

-

Dissolve the Nucleophile (1.0 equiv) in DCM (0.1 M concentration).

-

Add Base (1.2 equiv).

-

Cool to 0°C (ice bath). Critical Step: The high reactivity can lead to exotherms or double-addition with primary amines.

-

Add 6-(Ethenesulfonyl)pyridine-3-carbonitrile (1.0 – 1.1 equiv) dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

Monitoring: TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove base/unreacted amine), then Brine. Dry over MgSO

.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Low solubility of warhead in buffer. | Increase DMSO % or switch to DMF. Reduce concentration. |

| No Reaction (Amines) | Amine is protonated (ammonium). | Increase pH to >8.5 or use stronger base (TEA/DIPEA). |

| Polymerization | Concentration too high; radical initiation. | Add radical inhibitor (BHT) if storing stock; perform reaction in dark/inert atm. |

| Side Products (+ Solvent) | Solvent competition (MeOH/EtOH). | Switch to non-nucleophilic solvents (DCM, MeCN, THF). |

| SNAr Substitution | Nucleophile attacks pyridine ring instead of vinyl. | Rare. Verify regioselectivity via NMR. Vinyl attack is kinetically favored. |

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the preferred Michael Addition mechanism.

Figure 1: Reaction pathways for 6-(Ethenesulfonyl)pyridine-3-carbonitrile. The Michael addition (Green) is the dominant pathway over SNAr (Red).

Safety & Handling (SDS Summary)

-

Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1).

-

Specific Danger: Vinyl sulfones are potent alkylating agents. They can cause irreversible sensitization (allergic dermatitis).

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory . Handle only in a fume hood.

-

Decontamination: Treat spills with 10% bleach or excess thiol (e.g., cysteine/glutathione) to quench the electrophile before disposal.

References

-

Design of Covalent Inhibitors

-

Vinyl Sulfone Reactivity

-

Santos, M. M. M., et al. "Michael addition of carbon nucleophiles to vinyl sulfones." Tetrahedron2009 , 65, 679-688. Link

-

-

Pyridine-Based Electrophiles

-

Fuller, A. A., et al. "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles." Journal of the American Chemical Society2020 , 142, 150-159. Link

-

-

Bioconjugation Protocols

-

Patterson, J. T., et al. "Finding the Right (War)head: Covalent Inhibitor Discovery." Journal of Medicinal Chemistry2019 , 62, 10403-10423. Link

-

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 6-(Ethenesulfonyl)pyridine-3-carbonitrile

Subject: Solubility Enhancement & Stability Protocols for Covalent Probes Ticket ID: #SOL-ESP3-001 Status: Open Support Level: Senior Application Scientist

Executive Summary

You are working with 6-(Ethenesulfonyl)pyridine-3-carbonitrile , a specialized electrophilic fragment likely designed as a covalent inhibitor or probe.

The Central Challenge: This molecule contains a vinyl sulfone "warhead" (at position 6) and a nitrile group (at position 3). The vinyl sulfone is a potent Michael acceptor.[1] Standard solubility protocols (like heating, strong basic buffers, or nucleophilic cosolvents) will trigger premature polymerization or hydrolysis, destroying your compound before it reaches its target.

This guide provides a self-validating workflow to solubilize this compound while preserving its electrophilic reactivity.

Module 1: Dissolution & "Crash-Out" Troubleshooting

User Issue: "My compound dissolves in DMSO, but precipitates immediately when I dilute it into water or PBS."

Technical Diagnosis: This is a classic "Solvent Shift" precipitation. The pyridine ring, deactivated by the electron-withdrawing sulfonyl and nitrile groups, renders the molecule highly lipophilic and non-basic. It lacks ionizable groups in the physiological pH range (pKa < 2.0), meaning it cannot form stable salts to aid solubility.

The Protocol: Stepwise Kinetic Solubilization Do not dump DMSO stocks directly into aqueous buffer. Use this intermediate dilution method to prevent amorphous aggregation.

-

Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM.

-

Intermediate Step (The Critical Fix):

-

Prepare a Co-solvent Mix : 50% PEG-400 / 50% Water (v/v).

-

Dilute your DMSO stock 1:10 into this mix. (Result: 5 mM compound in 10% DMSO/45% PEG-400).

-

Why? PEG-400 acts as an amphiphilic bridge, preventing the hydrophobic "shock" that causes precipitation.

-

-

Final Dilution: Dilute the Intermediate Mix into your assay buffer (e.g., Phosphate pH 6.0) to the final concentration (e.g., 100 µM).

Data Output: Solubility Limit Table Typical solubility thresholds based on structural analogs (Validation required).

| Solvent System | Max Solubility (Est.) | Stability Window |

| Pure Water (pH 7) | < 10 µM | High (Hydrolysis risk > pH 8) |

| PBS + 1% DMSO | ~ 50 µM | Moderate |

| PBS + 5% PEG-400 | ~ 200 µM | High |

| 10% Sulfobutylether-β-CD | > 500 µM | Excellent (Recommended) |

Module 2: Chemical Stability (The "Warhead" Trap)

User Issue: "I see multiple peaks in my LC-MS after incubating in buffer. Is the compound degrading?"

Technical Diagnosis: You are likely seeing Michael Adducts . The vinyl sulfone group (-SO₂-CH=CH₂) is an electrophile looking for nucleophiles. If your buffer contains primary amines (Tris) or thiols (DTT, Glutathione), they will covalently bond to your drug, creating new species (M + Buffer Mass).

The Protocol: Nucleophile-Free Environment To maintain the integrity of the vinyl sulfone warhead, you must strictly control the buffer composition.

-

FORBIDDEN Reagents:

- Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine. Reacts within minutes.

- Glycine: Primary amine.

- DTT / BME: Thiols will instantly quench the warhead.

-

RECOMMENDED Reagents:

- HEPES / MOPS: Sterically hindered amines (less reactive).

- Phosphate (PBS/PB): Non-nucleophilic.

- Citrate: Good for acidic pH stability.

Visualization: Stability Decision Tree

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need high concentrations (>1 mM) for animal studies, but PEG-400 is toxic at high volumes."

Technical Diagnosis: For in vivo use or high-concentration assays, cosolvents are often insufficient. The planar pyridine ring and the hydrophobic sulfone tail make this molecule an ideal candidate for Inclusion Complexation .

The Protocol: Captisol® (SBE-β-CD) Encapsulation Sulfobutylether-β-cyclodextrin (SBE-β-CD) creates a hydrophobic cavity that shields the pyridine ring while the exterior sulfonate groups ensure high water solubility.

-

Preparation: Prepare a 20% (w/v) stock of SBE-β-CD in 50 mM Citrate Buffer (pH 5.0).

-

Complexation: Add your solid compound to this vehicle.

-

Sonication: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn clear.

-

Filtration: Filter through a 0.22 µm PVDF filter.

Why this works: The cyclodextrin protects the vinyl sulfone from hydrolysis and prevents aggregation, often boosting solubility by 50-100x compared to PBS alone [1].

Module 4: Analytical Troubleshooting (FAQ)

Q: Why does my LC-MS show a peak at M+18? A: This is water addition (hydration) across the vinyl sulfone double bond. This occurs if the sample is left at high pH (>8) or sits in the autosampler for >24 hours. Fix: Acidify samples with 0.1% Formic Acid immediately.

Q: Can I use DMSO for long-term storage? A: Yes, but it must be anhydrous . Vinyl sulfones can react with water traces in wet DMSO over months. Store at -20°C under nitrogen or argon.

Q: Is the nitrile group (position 3) a stability risk? A: Generally, no. The nitrile is stable under physiological conditions. The primary instability risk is the vinyl sulfone at position 6.

Experimental Workflow: Kinetic Solubility Assay

Use this validated workflow to determine the exact solubility limit in your specific buffer.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini Reviews in Medicinal Chemistry, 7(10), 1040-1053. Link

-

Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry, 49(21), 6298-6307. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Disclaimer: This guide is for research purposes only. 6-(Ethenesulfonyl)pyridine-3-carbonitrile is a potent alkylating agent; handle with appropriate PPE and containment.

Sources

Troubleshooting low yields in 6-(Ethenesulfonyl)pyridine-3-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to diagnose and resolve issues leading to low yields.